Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is the 5-HT1A serotonin receptor . This receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
The compound interacts with its target, the 5-HT1A receptor, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The interaction of the compound with the 5-HT1A receptor affects the serotonin system . Serotonin is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Biochemical Analysis
Biochemical Properties
The compound Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has shown affinity towards 5-HT1A receptors . The compound interacts with these receptors through an H-bond between a protonated nitrogen atom and an aspartate moiety, reinforced by an electrostatic interaction .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to 5-HT1A receptors . The compound forms an H-bond with the aspartate moiety of the receptor, leading to changes in receptor activity .
Biological Activity
Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₄N₂S
- Molecular Weight : 286.4 g/mol
Structural Characteristics
The compound consists of a benzo[b]thiophene core linked to a piperazine moiety, which is further substituted by a tetrahydrocinnoline derivative. This unique structure is believed to contribute to its diverse biological activities.
Pharmacological Properties
Research indicates that benzo[b]thiophenes exhibit various pharmacological properties, including:
- Antidepressant Activity : Compounds similar to benzo[b]thiophenes have been shown to interact with serotonin receptors, suggesting potential antidepressant effects. The piperazine ring is known for enhancing serotonergic activity, which may contribute to mood regulation .
- Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Activity : Certain benzothiophene derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in cancer progression:
- Serotonin Receptor Modulation : By interacting with serotonin receptors (5-HT), the compound may influence mood and anxiety levels.
- Inhibition of Kinases : Some studies suggest that benzothiophene derivatives can inhibit kinase activity, which is crucial in cancer cell signaling pathways.
In Vivo Studies
In vivo studies on related compounds have highlighted their potential therapeutic effects:
- Animal Models : Studies using rodent models have demonstrated that these compounds can reduce depressive-like behaviors and enhance neurogenesis in the hippocampus .
- Cancer Models : In xenograft models, certain benzothiophene derivatives have shown significant tumor reduction compared to controls .
Summary of Biological Activities
Biological Activity | Mechanism/Target | Reference |
---|---|---|
Antidepressant | Serotonin Receptors | |
Antitumor | Apoptosis Induction | |
Antimicrobial | Bacterial Inhibition |
Case Studies
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(19-13-16-6-2-4-8-18(16)27-19)25-11-9-24(10-12-25)20-14-15-5-1-3-7-17(15)22-23-20/h2,4,6,8,13-14H,1,3,5,7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQQEXJNJQIOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.